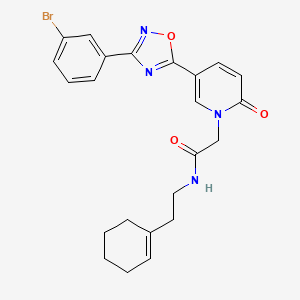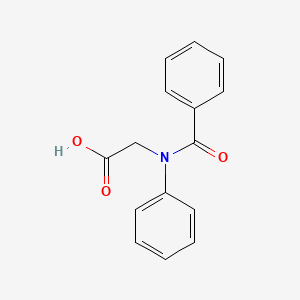
5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it an interesting target for further investigation.
Aplicaciones Científicas De Investigación
5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to have anti-inflammatory and anti-cancer properties, making it a potential target for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a decrease in the production of inflammatory mediators, which can help to reduce inflammation and potentially prevent the development of certain types of cancer.
Biochemical and Physiological Effects
5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes that are involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which can help to reduce inflammation and potentially prevent the development of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid in lab experiments is its unique mechanism of action. This compound has been found to have anti-inflammatory and anti-cancer properties, making it a potential target for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. One area of research could focus on the development of new drugs that target the inflammatory response and potentially prevent the development of certain types of cancer. Another area of research could focus on the optimization of the synthesis method for this compound, with the goal of increasing its solubility in water and making it easier to work with in lab experiments. Additionally, further studies could be conducted to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique mechanism of action, which makes it an interesting target for further investigation. While there are some limitations to working with this compound in lab experiments, there are also many potential future directions for research, including the development of new drugs and the optimization of the synthesis method.
Métodos De Síntesis
The synthesis of 5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can be achieved through several methods. One of the most commonly used methods involves the reaction of 3-methylbenzaldehyde with ethyl glyoxylate in the presence of a base catalyst. The resulting product is then treated with hydroxylamine hydrochloride to obtain the final product.
Propiedades
IUPAC Name |
5-(3-methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7-3-2-4-8(5-7)11(9(13)14)6-12-10(15)16-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGHMULCKRZICK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CNC(=O)O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B2417371.png)


![1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene](/img/structure/B2417375.png)






![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2417389.png)
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2417391.png)

